[4-(Hydroxymethyl)phenyl] pent-4-ynoate
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Overview
Description
[4-(Hydroxymethyl)phenyl] pent-4-ynoate: is an organic compound with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to a pent-4-ynoate moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)phenyl] pent-4-ynoate typically involves the esterification of 4-(hydroxymethyl)phenol with pent-4-ynoic acid . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)phenyl] pent-4-ynoate: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of or .
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
[4-(Hydroxymethyl)phenyl] pent-4-ynoate: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)phenyl] pent-4-ynoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, while the alkyne moiety can undergo click chemistry reactions. These interactions can modulate enzyme activities and influence cellular processes .
Comparison with Similar Compounds
[4-(Hydroxymethyl)phenyl] pent-4-ynoate: can be compared with similar compounds such as:
- 4-(Hydroxymethyl)phenyl acetate
- 4-(Hydroxymethyl)phenyl butyrate
- 4-(Hydroxymethyl)phenyl hexanoate
These compounds share the hydroxymethylphenyl core but differ in the length and nature of the ester moiety.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl] pent-4-ynoate |
InChI |
InChI=1S/C12H12O3/c1-2-3-4-12(14)15-11-7-5-10(9-13)6-8-11/h1,5-8,13H,3-4,9H2 |
InChI Key |
XLRMYVZRSDQMFF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)OC1=CC=C(C=C1)CO |
Origin of Product |
United States |
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